
5-Chloro-3-fluoro-2-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-fluoro-2-iodophenol is an organic compound with the molecular formula C6H3ClFIO. It belongs to the class of halogenated phenols, which are phenol derivatives where one or more hydrogen atoms in the benzene ring are replaced by halogen atoms. This compound is of interest due to its unique combination of chlorine, fluorine, and iodine substituents, which impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Halogenation: Introducing chlorine, fluorine, and iodine atoms into the benzene ring through electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: Using nucleophiles to replace hydrogen atoms in the aromatic ring with halogen atoms under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Conducting the synthesis in a controlled batch reactor where reaction conditions such as temperature, pressure, and reagent concentrations are carefully monitored.
Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability, allowing for the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-iodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen atoms can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or electrophiles like bromine (Br2) under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
5-Chloro-3-fluoro-2-iodophenol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-iodophenol involves its interaction with molecular targets and pathways in biological systems. The compound’s halogen atoms can participate in various interactions, such as:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological molecules.
Halogen Bonding: The halogen atoms can engage in halogen bonding with nucleophilic sites in proteins and enzymes.
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in biochemical reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoro-3-iodophenol: A positional isomer with similar halogen substituents but different arrangement.
3-Chloro-5-fluoro-2-iodophenol: Another isomer with a different substitution pattern.
4-Chloro-3-fluoro-2-iodophenol: A compound with a different position of the chlorine atom.
Uniqueness
5-Chloro-3-fluoro-2-iodophenol is unique due to its specific arrangement of chlorine, fluorine, and iodine atoms, which imparts distinct chemical reactivity and physical properties. This unique combination makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H3ClFIO |
|---|---|
Molecular Weight |
272.44 g/mol |
IUPAC Name |
5-chloro-3-fluoro-2-iodophenol |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
InChI Key |
UFFMOWXPLZWJPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)I)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


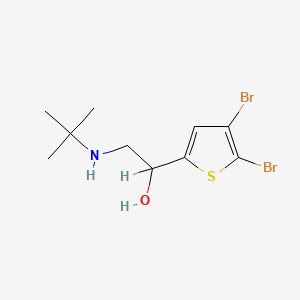
![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)


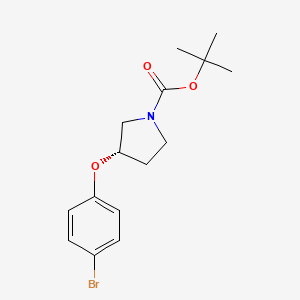
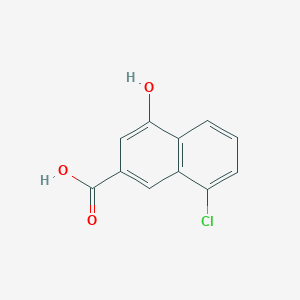
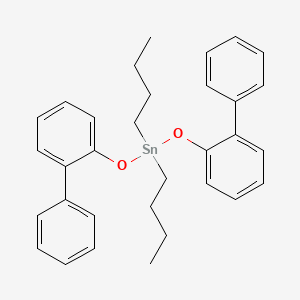
![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)
![2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid](/img/structure/B13939496.png)
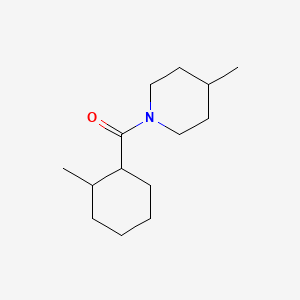
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
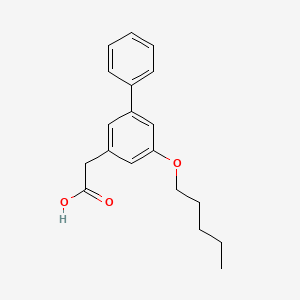
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
